5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
Description
5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is a chemically modified nucleoside derived from 2'-deoxyguanosine, a fundamental building block of DNA. The modification involves the substitution of the 5'-hydroxyl group with a 4-methylbenzenesulfonate (tosyl) ester. The tosyl group may also serve as a protecting group in synthetic chemistry or a prodrug moiety in therapeutic applications, enabling controlled release of the active nucleoside .
Properties
IUPAC Name |
[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERCZKEESOISM-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676169 | |
| Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109954-64-5 | |
| Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine typically involves the esterification of 2’-deoxyguanosine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of 2’-deoxyguanosine.
Reduction: Reduced forms of the nucleoside.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets enzymes involved in DNA synthesis, such as DNA polymerases, and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine and related compounds:
Enzymatic Processing and Metabolic Pathways
- Phosphorylation Efficiency: Native 2'-deoxyguanosine is efficiently phosphorylated by deoxycytidine kinase (dCK) to dGMP, with yields comparable to pyrimidine nucleosides (up to 95% conversion) . In contrast, the 5'-tosyl modification likely inhibits kinase activity, as bulky substituents sterically hinder enzyme binding .
- Antiviral Activity: Carbocyclic 2'-deoxyguanosine inhibits hepatitis B virus (HBV) replication by forming a triphosphate derivative (Ki = 0.6 µM for HBV polymerase), which competes with dGTP . The 5'-tosyl derivative lacks a free hydroxyl for phosphorylation, preventing similar activity unless hydrolyzed intracellularly .
- Toxicity: Deoxyguanosine derivatives (e.g., deoxyadenosine) exhibit lymphotoxicity due to preferential phosphorylation in lymphocytes . The 5'-tosyl group may mitigate toxicity by blocking phosphorylation .
Stability and Reactivity
- Chemical Stability: The tosyl group enhances stability against phosphatases compared to phosphate esters (e.g., dGMP) but may hydrolyze under acidic or enzymatic conditions to release 2'-deoxyguanosine .
Biological Activity
5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine (CAS No. 109954-64-5) is a modified nucleoside that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the addition of a 4-methylbenzenesulfonate group to the 5' position of the deoxyguanosine molecule. This modification can influence its solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides and integrate into nucleic acids. Its mechanism of action may involve:
- Inhibition of Nucleic Acid Synthesis : By incorporating into RNA or DNA, it can disrupt normal nucleic acid synthesis, potentially leading to cell cycle arrest or apoptosis.
- Modulation of Enzymatic Activity : The sulfonate group may interact with various enzymes involved in nucleic acid metabolism, influencing their activity and stability.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to 5'-(4-Methylbenzenesulfonate) derivatives. For instance, sulfonate derivatives have shown significant inhibition of cancer cell proliferation through mechanisms such as apoptosis and autophagy activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BS3 | K562 | 0.172 | Apoptosis via p53 pathway |
| BS4 | K562 | 0.173 | Autophagy activation |
| BS1 | HCT116 | 0.239 | G2/M phase arrest |
These findings suggest that 5'-(4-Methylbenzenesulfonate) derivatives could serve as promising scaffolds for developing new anticancer agents with improved selectivity and efficacy against various cancer cell lines .
Antiviral Activity
The modification of nucleosides often enhances their antiviral properties. Research indicates that similar sulfonated nucleosides can inhibit viral replication by interfering with viral RNA synthesis, making them candidates for further investigation in antiviral therapies.
Case Studies
- Study on Anticancer Activity : A study involving the testing of several sulfonated derivatives on leukemia cell lines demonstrated that compounds like BS3 and BS4 exhibited potent anticancer activity with IC50 values below 0.3 µM. The research indicated that these compounds could induce apoptosis through both p53-dependent and independent pathways .
- Mechanistic Insights : Another investigation into the cellular effects of these compounds revealed that they could cause significant changes in cell cycle distribution, particularly inducing G2/M phase arrest in cancer cells. This effect was attributed to the activation of specific signaling pathways associated with cell growth and survival .
Future Directions
The ongoing research into the biological activity of this compound suggests several promising avenues:
- Development of Anticancer Therapies : Further exploration into its structure-activity relationship (SAR) could lead to the design of more effective anticancer agents.
- Investigation into Antiviral Applications : Given its potential to inhibit viral replication, this compound could be explored as a therapeutic candidate for viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
